Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Description

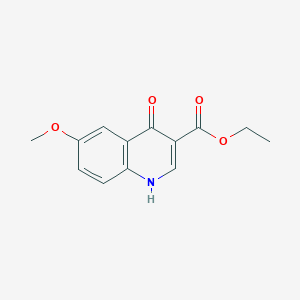

Chemical Identity: Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (CAS 77156-78-6) is a quinoline derivative with a molecular formula of C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol . It features a hydroxyl group at position 4, a methoxy group at position 6, and an ethyl ester at position 3 of the quinoline backbone.

Applications: Primarily used as a pharmaceutical intermediate, it is critical in synthesizing bioactive molecules targeting inflammation, cancer, and infectious diseases .

Propriétés

IUPAC Name |

ethyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-14-11-5-4-8(17-2)6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGGYIBIGOOVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90974201 | |

| Record name | Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77156-78-6, 5866-54-6 | |

| Record name | 77156-78-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 77156-78-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77156-78-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Procedure

The reaction proceeds in two stages:

-

Formation of the Ethoxymethylene Intermediate :

4-Methoxyaniline reacts with diethyl 2-(ethoxymethylene)malonate at 120°C under inert conditions. This step generates an ethoxymethylene intermediate via nucleophilic addition-elimination. -

Cyclization :

The intermediate is heated to 260°C in diphenyl ether, inducing cyclization to form the quinoline core. The crude product is precipitated using hexanes and purified via recrystallization.

Key Reaction Conditions :

Challenges and Optimization

The modest yield of 17% highlights inefficiencies in this method, often attributed to side reactions and decomposition at high temperatures. Strategies to improve yield include:

-

Catalytic Additives : Palladium on barium sulfate has been explored to accelerate cyclization.

-

Solvent Alternatives : Substituting diphenyl ether with silicone oil or ionic liquids may enhance thermal stability.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and energy-efficient alternative to traditional heating. In one reported method, reactants are subjected to microwave conditions (150°C, 300 W), reducing reaction time from hours to minutes. While yields remain comparable to conventional methods (~15–20%), this approach minimizes thermal degradation.

Ultrasound-Promoted Reactions

Ultrasound irradiation (20–40 kHz) enhances reaction kinetics by promoting cavitation. A mixture of 4-methoxyaniline and diethyl 2-(ethoxymethylene)malonate in ethanol undergoes sonication at 50°C, achieving cyclization in 2 hours with a 22% yield.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the primary methods:

| Method | Temperature (°C) | Solvent | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Gould-Jacobs Cyclization | 260 | Diphenyl ether | 17 | Well-established procedure | Low yield, high energy input |

| Microwave-Assisted | 150 | Ethanol | 20 | Reduced reaction time | Specialized equipment |

| Ultrasound-Promoted | 50 | Ethanol | 22 | Mild conditions | Moderate yield |

Industrial-Scale Production Considerations

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group in the ester can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate has garnered attention for its potential as a therapeutic agent. Its applications in pharmaceuticals include:

- Antimicrobial and Antiviral Agents : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics and antiviral medications. Studies have shown its effectiveness against various bacterial strains, including resistant ones, and ongoing research aims to explore its efficacy against viral pathogens .

- Anti-inflammatory and Anticancer Properties : The compound is also being investigated for its anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases. Furthermore, preliminary studies suggest potential anticancer activity, prompting further exploration in oncology .

Chemical Synthesis

This compound serves as an important building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic molecules, including dyes and pigments. The compound's unique functional groups facilitate various chemical reactions, enhancing its utility in synthetic chemistry .

Material Science

The compound finds applications in material science due to its chemical properties:

- Polymeric Materials : this compound is used to synthesize polyesters, polyamides, and polyurethanes, which are essential in producing plastics and textiles .

- Electronic Materials : It plays a role in the production of electrolytes for lithium-ion batteries, crucial for the electronics industry. This application highlights the compound's versatility in advanced materials technology .

Agricultural Chemistry

In agricultural chemistry, the compound is explored for its potential use in agrochemicals:

- Fungicides and Herbicides : this compound can be developed into fungicides and herbicides, contributing to improved crop protection and yield .

Analytical Chemistry

The compound is also employed in analytical chemistry:

- Reagent Applications : It serves as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances. Its effectiveness as a reagent enhances its importance in laboratory settings .

Case Study 1: Antimicrobial Efficacy

In a study published by PMC, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae. The compound's mechanism involved inhibiting bacterial enzyme activity, which is crucial for their survival .

Case Study 2: Synthesis of Dyes

Research highlighted the use of this compound as a precursor for synthesizing rhodamine dyes. These dyes are widely used in the textile industry due to their vibrant colors and stability .

Mécanisme D'action

The mechanism of action of ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Physical Properties :

- Storage : Stable under dry conditions at room temperature .

- Safety : Classified with hazard statement H319 (causes serious eye irritation) and precautionary measures P305+P351+P338 .

Comparative Analysis with Structural Analogs

The compound’s structural analogs differ in substituent positions and functional groups, significantly altering their physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Research Findings

Substituent Position Effects :

- Physicochemical Properties: Lipophilicity: this compound has moderate lipophilicity (estimated XLogP3 ~2.6), while brominated analogs (e.g., 35975-57-6) show higher LogP due to halogen presence . Melting Points: The 4-oxo analog (52980-28-6) has a significantly higher melting point (270–272°C) compared to the hydroxylated parent compound (data unavailable) .

- Synthetic Accessibility: this compound is synthesized via cyclization and esterification, while brominated derivatives require halogenation under controlled conditions .

Discrepancies and Limitations

- CAS Number Conflicts: erroneously lists CAS 5866-54-6 for this compound, conflicting with verified sources (77156-78-6) .

- Data Gaps : Boiling points and exact solubility data for the parent compound remain unreported in available literature .

Activité Biologique

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (C13H13NO4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a quinoline core, which is known for its pharmacological versatility. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity, making it an attractive candidate for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be further developed as a potential antimicrobial agent in clinical settings.

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies show that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of cell signaling pathways associated with proliferation and survival.

Case Study: Prostate Cancer Cells

In a study involving human prostate cancer cells (PC-3), treatment with this compound resulted in:

- Cell viability reduction : Decreased by 50% at a concentration of 20 µM.

- Apoptosis induction : Increased early apoptotic cells as measured by flow cytometry.

These findings highlight the compound's potential as an anticancer therapeutic agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxy and methoxy groups facilitate binding to enzymes or receptors involved in critical cellular processes.

- Enzyme Inhibition : The compound acts as an inhibitor of certain protein kinases, which are pivotal in regulating cell signaling pathways.

- Cell Cycle Arrest : It has been shown to induce G1 phase arrest in cancer cells, preventing further proliferation.

- Reactive Oxygen Species (ROS) Generation : Increases in ROS levels have been observed, suggesting oxidative stress as a mechanism contributing to apoptosis .

Research Applications

This compound is not only significant in therapeutic contexts but also serves as a valuable tool in scientific research. Its applications include:

- Synthesis of Novel Compounds : Used as a building block in the development of more complex heterocyclic compounds.

- Biological Studies : Investigated for its effects on gene expression and cellular signaling pathways.

- Material Science : Explored for potential use in developing new materials due to its chemical properties .

Q & A

Q. How to design a structure-activity relationship (SAR) study for analogs?

- Design :

- Variable Substituents : Synthesize derivatives with modifications at the 4-, 6-, and 8-positions.

- Bioactivity Testing : Screen against panels of enzymes/cell lines to identify key functional groups.

- QSAR Modeling : Use Hammett constants to correlate electronic effects with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.